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Cat. No.: B8784065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational theoretical studies that first characterized the

molecular structure and properties of formyl fluoride (HFCO). By examining the early

applications of computational chemistry, we gain insight into the evolution of theoretical

methods and their power in elucidating molecular behavior. This document summarizes key

quantitative data, details the computational protocols of the era, and visualizes a critical

reaction pathway, providing a comprehensive resource for professionals in chemistry and drug

development.

Molecular Geometry and Properties
Early computational studies on formyl fluoride focused on determining its equilibrium

geometry and electronic properties. These investigations were crucial for understanding the

molecule's fundamental structure and reactivity. The following tables summarize the calculated

bond lengths, bond angles, and dipole moments using various basis sets, and compare them

with experimental values.

Table 1: Calculated and Experimental Bond Lengths of Formyl Fluoride (Å)
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Atoms 6-21G 6-31G DZV Experimental

Fluorine-Carbon 1.35 1.36 1.37 1.338

Oxygen-Carbon 1.18 1.18 1.19 1.181

Hydrogen-

Carbon
1.07 1.07 1.07 1.095

Data sourced from theoretical calculations and experimental findings.[1]

Table 2: Calculated and Experimental Bond Angles of Formyl Fluoride (°)

Atoms 6-21G 6-31G DZV Experimental

O=C-F 122.4 122.1 122.0 —

H-C=O 127.6 127.8 128.4 —

F-C-H 110.1 110.1 109.6 —

Data sourced from theoretical calculations.[1]

Table 3: Calculated Partial Atomic Charges and Dipole Moment of Formyl Fluoride
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Property Value

Partial Atomic Charges

Hydrogen +0.218885

Oxygen -0.282375

Carbon +0.392207

Fluorine -0.328718

Dipole Moment (Debye)

6-21G 2.487920

6-31G 2.753091

DZV 2.879275

Partial atomic charges were calculated using the DZV basis set.[1]

Vibrational Frequencies
The vibrational modes of formyl fluoride were also a subject of early theoretical investigation.

The calculated harmonic vibrational frequencies provide insight into the molecule's infrared

spectrum and its behavior upon absorbing energy.

Table 4: Calculated Vibrational Frequencies of Formyl Fluoride (cm⁻¹)
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Mode Number Symmetry
Frequency
(cm⁻¹)

Scaled
Frequency
(cm⁻¹)

IR Intensity
(km/mol)

1 A' 3147 2988 41.47

2 A' 1865 1771 183.63

3 A' 1443 1370 2.46

4 A' 1130 1073 167.85

5 A' 666 632 19.89

6 A" 1079 1024 0.11

Frequencies calculated at the mPW1PW91/3-21G level of theory.[2]*

Computational Protocols
The data presented in this guide were generated using early ab initio quantum chemistry

methods. The primary approach was the Self-Consistent Field (SCF) method, a cornerstone of

Hartree-Fock theory.[3]

Hartree-Fock (SCF) Calculations:

The geometric parameters and dipole moments listed in Tables 1, 2, and 3 were determined

using the Hartree-Fock method with the 6-21G, 6-31G, and Double Zeta Valence (DZV) basis

sets.[1] The SCF procedure iteratively solves the Roothaan equations to find the optimal set of

molecular orbitals that minimize the electronic energy of the molecule, within the approximation

that each electron moves in the average field of all other electrons.

Density Functional Theory (DFT) for Vibrational Frequencies:

The vibrational frequencies in Table 4 were calculated using the mPW1PW91 functional, a

hybrid density functional theory (DFT) method, with the 3-21G* basis set.[2] This approach

accounts for some degree of electron correlation, which is neglected in standard Hartree-Fock

theory, often leading to more accurate predictions of vibrational spectra. The calculation

involves first optimizing the molecular geometry to a stationary point on the potential energy
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surface and then computing the second derivatives of the energy with respect to the nuclear

coordinates to obtain the harmonic frequencies.

Photodissociation Pathway of Formyl Fluoride
Theoretical studies have been instrumental in mapping the photodissociation dynamics of

formyl fluoride. Upon absorption of ultraviolet light, the molecule can undergo a series of

electronic transitions and ultimately dissociate into smaller fragments. The following diagram

illustrates the key steps in one of the proposed photodissociation pathways.

Ground State (S0) Excited States

Dissociation Products

HFCO (S0) HFCO (S1)UV Photon Absorption HFCO (T1)Intersystem Crossing (ISC)

H + FCO
Dissociation Channel 1

F + HCO
Dissociation Channel 2

Click to download full resolution via product page

Photodissociation pathway of formyl fluoride.

Theoretical investigations have shown that after excitation to the first excited singlet state (S1),

formyl fluoride can undergo intersystem crossing to the lowest triplet state (T1).[4][5] From the

T1 potential energy surface, the molecule can then dissociate through two primary channels,

yielding either a hydrogen atom and a fluoroformyl radical (H + FCO) or a fluorine atom and a

formyl radical (F + HCO).[6] Direct ab initio dynamics calculations at the HF/6-311G(d,p) level

and higher-level calculations such as MP4SDQ have been employed to study the activation

barriers and energy partitioning in these dissociation channels.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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